2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane
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Overview
Description
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane: is a spirocyclic compound featuring a unique structure with a spiro linkage between a piperidine and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine, forming diazaspiro[4.5]decane scaffolds with exocyclic double bonds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxirane ring, resulting in the opening of the ring and formation of diols.
Substitution: Substitution reactions can occur at the nitrogen atom or the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity .
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies and as a scaffold for the development of bioactive molecules .
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Spirodecane: Features a cyclohexane ring bound directly to a cyclopentane ring.
Azaspirodecane: An analogue in which the cyclohexane group has been replaced with a piperidine.
Uniqueness: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
132041-81-7 |
---|---|
Molecular Formula |
C12H22O2Si2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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